
Yonkenafil HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yonkenafil HCl is a PDE5 inhibitor potentially for the treatment of erectile dysfunction.
Applications De Recherche Scientifique
1. Toxicological Assessment
Yonkenafil Hydrochloride has been evaluated for its toxicity in animal models. A study by Liu et al. (2017) focused on a 90-day repeat-dose oral toxicity assessment in beagle dogs. This study is pivotal in understanding the safety profile of Yonkenafil HCl for potential therapeutic applications.
2. Neuroprotective Effects in Stroke
In a study by Chen et al. (2014), Yonkenafil's effect on ischemic injury was evaluated, revealing its potential as a neuroprotective agent in stroke. The research demonstrated how Yonkenafil could improve neurological function and reduce ischemic cell apoptosis.
3. Analytical Methods for Quantification
Research by Sun et al. (2016) developed a sensitive method for the quantification of Yonkenafil and its major metabolites. This analytical technique is crucial for supporting pharmacokinetic studies and understanding the drug's metabolism.
4. Pharmacokinetics Studies
Wang et al. (2008) developed a novel method for quantifying Yonkenafil in rat plasma, aiding in pharmacokinetic studies. This research, documented in Wang et al. (2008), is essential for determining the appropriate administration routes and understanding the drug's distribution in the body.
5. Potential in Alzheimer's Disease Treatment
Yonkenafil has been studied for its therapeutic potential in Alzheimer's Disease (AD). A study by Zhu et al. (2015) showed that Yonkenafil could improve cognitive functions and ameliorate amyloid burden in an AD mice model, indicating its potential role in managing AD symptoms.
6. Microglial Activation Inhibition
Research by Zhao et al. (2015) demonstrated Yonkenafil's ability to inhibit microglial activation, which could be significant for treating neuroinflammation and related neurological disorders.
7. Effects on Neuroinflammation and Tau Hyperphosphorylation
In a study by Zhu et al. (2019), Yonkenafil was shown to attenuate neuroinflammation and tau hyperphosphorylation in a rat model. This finding is crucial for understanding the potential of Yonkenafil in treating conditions like Alzheimer's Disease.
Propriétés
Numéro CAS |
804519-64-0 |
|---|---|
Nom du produit |
Yonkenafil HCl |
Formule moléculaire |
C24H34ClN5O4S |
Poids moléculaire |
524.07 |
Nom IUPAC |
2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride |
InChI |
InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H |
Clé InChI |
CDCLCASCGRHUNT-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(N(CCC)C=C2C)N=C(C3=CC(S(=O)(N4CCN(CC)CC4)=O)=CC=C3OCC)N1.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Yonkenafil HCl; Yonkenafil hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



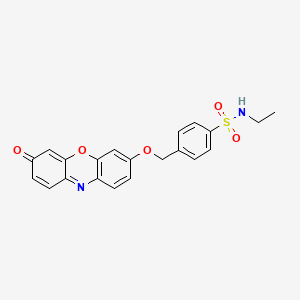
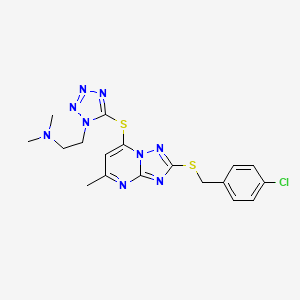
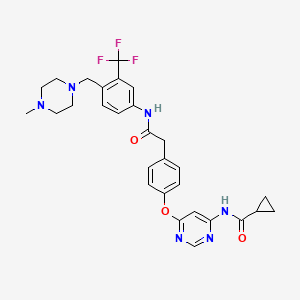
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
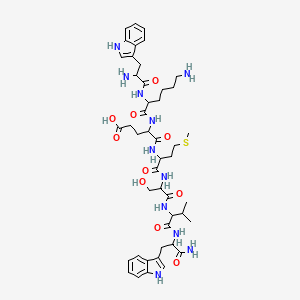
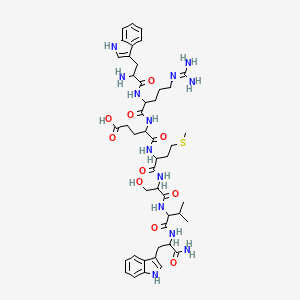
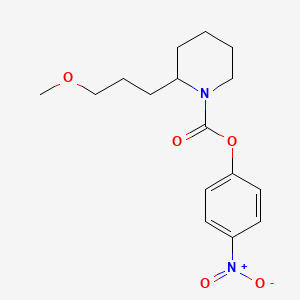
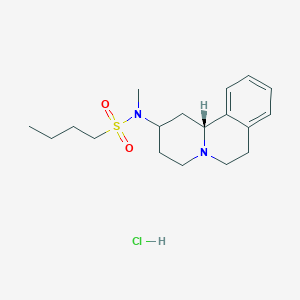
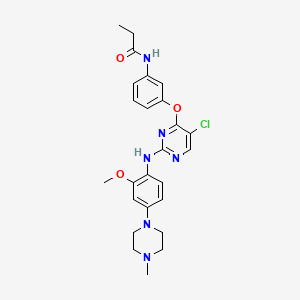
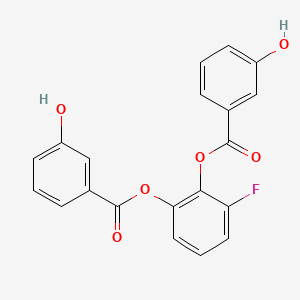
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)